molecular formula C16H28Cl2N2O3 B2686030 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride CAS No. 54414-80-1

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

Cat. No. B2686030
CAS RN: 54414-80-1
M. Wt: 367.31
InChI Key: WOQXBONBJNCFSR-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride involves the inhibition of various enzymes and proteins involved in oxidative stress, inflammation, and tumor growth. It has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, leading to the suppression of inflammatory and tumorigenic responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the suppression of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride in lab experiments include its potent antioxidant, anti-inflammatory, and anti-tumor properties, as well as its ability to enhance the efficacy of chemotherapy drugs. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

The future directions for the research on 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride include the identification of its molecular targets and the development of more efficient synthesis methods. Further studies are also needed to determine its optimal dosage and administration, as well as its potential applications in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising chemical compound that exhibits potent antioxidant, anti-inflammatory, and anti-tumor properties. Its potential applications in various fields make it an attractive candidate for further research, and its future directions include the identification of its molecular targets and the development of more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride involves the reaction of 1-(4-chlorobutyl)-4-(2-hydroxyethyl)piperazine with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-chloropropan-1-ol to obtain the final product in the form of a white crystalline powder.

Scientific Research Applications

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. It has been found to exhibit potent antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.2ClH/c1-14-2-4-16(5-3-14)21-13-15(20)12-18-8-6-17(7-9-18)10-11-19;;/h2-5,15,19-20H,6-13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQXBONBJNCFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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